

# Spectroscopic Data of 3-lodo-4-nitro-N,N-dimethylaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-lodo-4-nitro-N,N-dimethylaniline

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Abstract: This technical guide provides a summary of the expected spectroscopic data for the compound **3-lodo-4-nitro-N,N-dimethylaniline**. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted values for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally similar compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analyses.

## **Predicted Spectroscopic Data**

The following tables summarize the anticipated spectroscopic data for **3-lodo-4-nitro-N,N-dimethylaniline**. These values are estimations based on the known spectral characteristics of substituted anilines, nitroarenes, and iodoarenes.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **3-lodo-4-nitro-N,N-dimethylaniline** 



Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~ 8.1 - 8.3	d	1H	Ar-H (H-2)
~ 7.8 - 8.0	d	1H	Ar-H (H-5)
~ 7.0 - 7.2	dd	1H	Ar-H (H-6)
~ 2.8 - 3.0	S	6H	N(CH <sub>3</sub> ) <sub>2</sub>

Predicted in CDCl<sub>3</sub> solvent.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **3-lodo-4-nitro-N,N-dimethylaniline** 

Chemical Shift (δ) [ppm]	Assignment
~ 152 - 155	Ar-C (C-1)
~ 140 - 143	Ar-C (C-4)
~ 135 - 138	Ar-C (C-2)
~ 125 - 128	Ar-C (C-6)
~ 118 - 121	Ar-C (C-5)
~ 90 - 95	Ar-C (C-3)
~ 40 - 45	N(CH <sub>3</sub> ) <sub>2</sub>

Predicted in CDCl<sub>3</sub> solvent.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-lodo-4-nitro-N,N-dimethylaniline** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2950 - 2850	Medium	Aliphatic C-H Stretch (N-CH₃)
~ 1590 - 1570	Strong	Asymmetric NO <sub>2</sub> Stretch
~ 1500 - 1450	Medium	Aromatic C=C Stretch
~ 1350 - 1330	Strong	Symmetric NO <sub>2</sub> Stretch
~ 1250 - 1150	Strong	C-N Stretch
~ 850 - 800	Strong	C-H Out-of-plane Bending
~ 700 - 600	Medium-Strong	C-I Stretch

# Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 3-lodo-4-nitro-N,N-dimethylaniline

m/z	Relative Intensity	Assignment
292	High	[M]+ (Molecular Ion)
277	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
246	Medium	[M - NO <sub>2</sub> ] <sup>+</sup>
119	High	[M - I - NO <sub>2</sub> ]+

Predicted for Electron Impact (EI) ionization.

# **Experimental Protocols**

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **3-lodo-4-nitro-N,N-dimethylaniline**.

## **NMR Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra.



#### Methodology:

- Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry vial.[1][2][3] Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[2][3]
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - Tune the probe for the appropriate nucleus (¹H or ¹³C).[4]
- · Data Acquisition:
  - <sup>1</sup>H NMR: Acquire the spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio. A standard acquisition might involve a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  - <sup>13</sup>C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.[3]
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl<sub>3</sub> at 7.26 ppm).[1] Integrate the peaks in the <sup>1</sup>H spectrum.

#### **IR Spectroscopy**

Objective: To obtain the infrared absorption spectrum.

Methodology (Thin Solid Film Method):[5]

• Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[5]



- Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]
- Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
- Data Processing: The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is typically plotted as transmittance or absorbance versus wavenumber.

## **Mass Spectrometry (Electron Impact - El)**

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

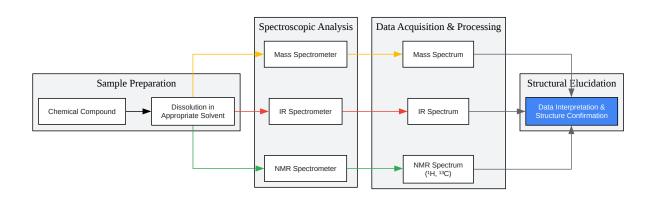
#### Methodology:

- Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, this is often done using a direct insertion probe.[6]
- Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[7][8][9] This causes the molecule to ionize, forming a radical cation (the molecular ion), which can then undergo fragmentation.[7][8][9]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
   [6]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[6]

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.





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Caption: A generalized workflow for spectroscopic analysis.

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